molecular formula C5H3ClN2O2S B13204219 2-Pyridinesulfenyl chloride, 5-nitro-

2-Pyridinesulfenyl chloride, 5-nitro-

Cat. No.: B13204219
M. Wt: 190.61 g/mol
InChI Key: FUOFMUPIWBCBMB-UHFFFAOYSA-N
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Description

2-Pyridinesulfenyl chloride, 5-nitro- is a chemical compound with the molecular formula C5H3ClN2O2S. It is known for its utility in organic synthesis, particularly as a protecting and activating group for cysteine in peptide synthesis. The compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

The synthesis of 2-pyridinesulfenyl chloride, 5-nitro- typically involves the reaction of 5-nitropyridine-2-thiol with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is as follows:

5-Nitropyridine-2-thiol+Thionyl chloride2-Pyridinesulfenyl chloride, 5-nitro-+Hydrogen chloride\text{5-Nitropyridine-2-thiol} + \text{Thionyl chloride} \rightarrow \text{2-Pyridinesulfenyl chloride, 5-nitro-} + \text{Hydrogen chloride} 5-Nitropyridine-2-thiol+Thionyl chloride→2-Pyridinesulfenyl chloride, 5-nitro-+Hydrogen chloride

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of specialized equipment to handle the reagents and control the reaction conditions .

Chemical Reactions Analysis

2-Pyridinesulfenyl chloride, 5-nitro- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.

Scientific Research Applications

2-Pyridinesulfenyl chloride, 5-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pyridinesulfenyl chloride, 5-nitro- involves its reactivity with nucleophiles. The sulfenyl chloride moiety acts as an electrophile, reacting with nucleophilic groups such as thiols, amines, and alcohols. This reactivity is crucial for its role as a protecting and activating group in peptide synthesis. The nitro group can also participate in redox reactions, further expanding its utility in chemical synthesis .

Comparison with Similar Compounds

2-Pyridinesulfenyl chloride, 5-nitro- can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and versatility of 2-pyridinesulfenyl chloride, 5-nitro-, making it a valuable reagent in various fields of research and industry.

Properties

Molecular Formula

C5H3ClN2O2S

Molecular Weight

190.61 g/mol

IUPAC Name

(5-nitropyridin-2-yl) thiohypochlorite

InChI

InChI=1S/C5H3ClN2O2S/c6-11-5-2-1-4(3-7-5)8(9)10/h1-3H

InChI Key

FUOFMUPIWBCBMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SCl

Origin of Product

United States

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